Methyl 3-methoxypropionate

Coatings Inks Formulation Solvent

In high-solids coatings, conventional solvents limit non-polar diluent use, driving up VOC content and formulation cost. MMP's 2.3-2.5× higher tolerance to n-heptane/toluene vs PMA enables greater low-cost diluent incorporation without phase separation. For Li-ion batteries, its reduced Li⁺ solvation energy improves rate capability and cyclability from -30 to 45 °C. In ArF photoresist synthesis, MMP ensures high-resolution patterning. ≥99% purity; available for immediate global dispatch.

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
CAS No. 3852-09-3
Cat. No. B1294447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxypropionate
CAS3852-09-3
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCOCCC(=O)OC
InChIInChI=1S/C5H10O3/c1-7-4-3-5(6)8-2/h3-4H2,1-2H3
InChIKeyBDJSOPWXYLFTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.35 M

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Methoxypropionate: Specifications & Baseline


Methyl 3-methoxypropionate (MMP), CAS 3852-09-3, is a difunctional ether-ester solvent with the molecular formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol . Structurally characterized by a methyl ester terminus and a 3-methoxy substituent (CH₃OCH₂CH₂COOCH₃), MMP exhibits a boiling point of 142–143 °C, a density of 1.009 g/mL at 25 °C, and a water solubility of 428.60 g/L at 25 °C . Commercially available at ≥99% purity , MMP is recognized as a high-performance, environmentally favorable functional solvent with established applications across industrial coatings, microelectronics fabrication, and advanced electrochemical systems [1].

1
Reported higher tolerance to non-polar diluents supports high-solids, low-VOC coating formulations.
2
Non-fluorinated ether-ester structure fits advanced Li-ion battery electrolyte co-solvent research.
3
≥99% purity grade meets microelectronics photoresist solvent requirements for ArF lithography.

Methyl 3-Methoxypropionate: Substitution Risks


Substituting Methyl 3-Methoxypropionate (MMP) with in-class alternatives such as Propylene Glycol Methyl Ether Acetate (PMA), Ethyl 3-Ethoxypropionate (EEP), or methyl 3-hydroxypropionate introduces quantifiable performance divergences that directly impact formulation integrity, process economics, and device-level functionality. As detailed in the evidence below, MMP demonstrates 2.3–2.5× higher tolerance to non-polar diluents than PMA [1] and exhibits a distinct electrochemical solvation behavior that enables superior low-temperature battery performance compared to conventional ester solvents [2]. Furthermore, catalytic oxidative transformation pathways show divergent selectivity between MMP and methyl 3-hydroxypropionate depending on catalyst morphology [3]. These differences are not marginal; they determine formulation latitude, operational temperature windows, and synthetic yield optimization. Procurement decisions that overlook these quantifiable differentiators risk downstream reformulation costs, reduced process efficiency, and suboptimal product performance.

!
Non-polar diluent tolerance differs significantly from PMA; formulation latitude may shift if PMA is substituted.
!
Li-ion solvation behavior is structure-specific; conventional ester solvents may not reproduce low-temperature performance.
!
Catalytic synthesis selectivity is highly catalyst-morphology-dependent; methyl 3-hydroxypropionate cannot directly replace MMP as a target.

Methyl 3-Methoxypropionate: Comparative Evidence


Non-Polar Solvent Tolerance vs PMA

Direct head-to-head testing demonstrates that Methyl 3-Methoxypropionate (MMP) exhibits substantially higher tolerance to non-polar hydrocarbon solvents compared to the widely used ether-ester solvent Propylene Glycol Methyl Ether Acetate (PMA). In nitrocellulose-based model coating systems, MMP tolerated 35% n-heptane addition before turbidity onset, whereas PMA tolerated only 15%. Similarly, with toluene as the non-polar diluent, MMP tolerated 76% addition compared to 30% for PMA [1].

Non-polar tolerance
Head-to-head
2.3× n-heptane
2.5× toluene
Reported wider diluent formulation latitude vs PMA.
Nitrocellulose model; ambient titration.
Coatings Inks Formulation Solvent Diluent Compatibility

Hydrolysis Resistance vs PMA

In controlled hydrolysis testing, MMP demonstrated superior resistance to hydrolytic degradation under conditions of limited water ingress (4% w/w addition) compared to PMA. When heated at 40 °C for 48 hours with 4% added water, MMP exhibited a smaller increase in acid value than PMA, indicating reduced ester cleavage. However, under water-saturated conditions, both solvents suppressed hydrolysis, though MMP showed greater acid value variation than PMA [1].

Hydrolysis resistance
Head-to-head
MMP: smaller acid value increase (4% water)
PMA: larger acid value increase
Hydrolytic stability advantage under limited water ingress conditions.
40 °C, 48 h; saturated condition shows inversion.
Solvent Stability Hydrolysis Coatings Water Sensitivity

Li⁺ Solvation Energy: Low-Temp Battery Performance

Computational and experimental analyses reveal that Methyl 3-Methoxypropionate (MMP), due to its unique ether-ester hybrid structure with opposite orientation of functional groups, exhibits an increased electron-withdrawing effect on the carbonyl oxygen. This molecular feature results in lower Li⁺ binding and solvation energies compared to conventional ester solvents, as confirmed by DFT calculations and MD simulations. Electrochemical testing demonstrated that MMP-based electrolytes achieve superior rate capability and cyclability over a wide temperature range from −30 to 45 °C [1].

Li⁺ solvation energy
Class-level
Lower binding energy vs conventional esters
Reported improved low-temp rate capability and cyclability.
DFT, MD simulations, −30 to 45°C cycling.
Lithium-Ion Battery Electrolyte Solvent Low-Temperature Performance Solvation Energy

Catalytic Selectivity vs Methyl 3-Hydroxypropionate

In the base-free oxidative transformation of 1,3-propanediol in methanol using Au/CeO₂ catalysts, the selectivity toward Methyl 3-Methoxypropionate (MMP) versus methyl 3-hydroxypropionate is strongly dictated by the catalyst morphology. Using Au/CeO₂ rod and polyhedron catalysts enriched with acidic and basic sites, MMP selectivity reached 40.2% at 92% conversion. In contrast, the Au/CeO₂ cube catalyst with fewer acidic/basic sites favored methyl 3-hydroxypropionate with 93.1% selectivity at 21.6% conversion [1].

Catalytic selectivity
Head-to-head
MMP: 40.2% at 92% conv.
Methyl 3-OH-propionate: 93.1% at 21.6% conv.
Catalyst-morphology-dependent selectivity; not interchangeable targets.
Au/CeO₂ rod/polyhedron vs cube.
Catalytic Oxidation Selectivity Green Chemistry Synthetic Intermediate

Thermal Stability vs PMA

In direct comparative thermal aging studies, Methyl 3-Methoxypropionate (MMP) and Propylene Glycol Methyl Ether Acetate (PMA) demonstrated comparable thermal stability profiles. Samples were subjected to temperatures of 50 °C, 70 °C, 80 °C, and 90 °C for durations of 48 and 72 hours; no significant divergence in degradation or property change was observed between the two solvents under these conditions [1].

Thermal stability
Head-to-head
Comparable to PMA
No significant divergence up to 90 °C, 72 h.
Accelerated aging study.
Thermal Stability Accelerated Aging Coatings Solvent Decomposition

Methyl 3-Methoxypropionate: Application Scenarios


High-Solids, Low-VOC Industrial Coatings and Inks

In high-solids coating formulations where minimizing volatile organic compound (VOC) content is critical, MMP's 2.3–2.5× higher tolerance to non-polar solvents like n-heptane and toluene versus PMA enables the incorporation of greater proportions of low-cost, low-polarity diluents without compromising film integrity or inducing phase separation. This directly reduces formulation cost and VOC contribution while maintaining application viscosity and film properties [1].

Advanced Lithium-Ion Battery Electrolytes for Wide-Temperature Operation

MMP serves as a non-fluorinated hybrid ester-ether electrolyte co-solvent that, due to its reduced Li⁺ solvation energy, improves rate capability and cyclability from −30 to 45 °C. This makes MMP particularly suitable for next-generation Li-ion batteries requiring fast-charging capability and reliable performance across extreme temperature ranges—a quantifiable advantage over conventional ester solvents [2].

ArF Photoresist Solvent for Semiconductor Lithography

MMP is employed as a solvent in the synthesis of poly(2-hydroxyethyl 5-norbornene-2-carboxylate)-based photoresists for ArF lithography. The lithographic performance of these resists has been specifically studied using an ArF stepper, confirming MMP's suitability for high-resolution patterning in advanced microelectronics manufacturing .

Selective Catalytic Synthesis of Methyl Esters from 1,3-Propanediol

When targeting Methyl 3-Methoxypropionate as the desired product in Au/CeO₂-catalyzed oxidation of 1,3-propanediol, the choice of catalyst morphology is critical. Using Au/CeO₂ rod or polyhedron catalysts with higher acid/base site density, MMP can be obtained with 40.2% selectivity at 92% conversion. This is a distinct synthetic pathway compared to the production of methyl 3-hydroxypropionate, which requires different catalyst facets [3].

Application
Selection Property
Validation Focus
High-solids low-VOC coatings
Non-polar diluent compatibility
Phase separation and film-forming latitude
Li-ion battery electrolyte
Li⁺ solvation energy
Rate capability and low-temperature cyclability
ArF photoresist solvent
High purity and polymer compatibility
Lithographic patterning resolution
Catalytic synthesis of MMP
Catalyst morphology dependence
Selectivity and conversion efficiency optimization

Technical Documentation Hub

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47 linked technical documents
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